9-[(Hexyloxy)methyl]nonadecane
Description
9-[(Hexyloxy)methyl]nonadecane is a branched alkane derivative featuring a nonadecane (C₁₉H₄₀) backbone substituted with a hexyloxymethyl group (-CH₂-O-C₆H₁₃) at the ninth carbon position. This structural modification introduces ether functionality, altering its physicochemical properties compared to linear alkanes. The hexyloxymethyl group likely enhances solubility in polar solvents and modifies thermal stability, making it relevant for pharmaceutical or material science applications .
Properties
CAS No. |
877220-67-2 |
|---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
9-(hexoxymethyl)nonadecane |
InChI |
InChI=1S/C26H54O/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-27-24-21-12-9-6-3/h26H,4-25H2,1-3H3 |
InChI Key |
LFZLSDFIHBNTND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Hexyloxy)methyl]nonadecane typically involves the alkylation of nonadecane with hexyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 9-[(Hexyloxy)methyl]nonadecane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
9-[(Hexyloxy)methyl]nonadecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The hexyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include hexyloxy alcohols, aldehydes, carboxylic acids, and various substituted nonadecanes.
Scientific Research Applications
9-[(Hexyloxy)methyl]nonadecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbon behavior and reactivity.
Biology: The compound is studied for its potential effects on biological membranes and lipid interactions.
Medicine: Research is ongoing into its potential use as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the production of lubricants, surfactants, and phase change materials for thermal energy storage.
Mechanism of Action
The mechanism by which 9-[(Hexyloxy)methyl]nonadecane exerts its effects is primarily through its interaction with lipid membranes. The hexyloxy group allows for better integration into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and is being studied for potential therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 9-[(Hexyloxy)methyl]nonadecane with structurally related alkanes and derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling/Melting Points* | Solubility Profile |
|---|---|---|---|---|---|
| 9-[(Hexyloxy)methyl]nonadecane | C₂₆H₅₄O | 382.7 | Ether, branched alkane | Not reported | Likely polar organic solvents |
| Nonadecane | C₁₉H₄₀ | 268.5 | Linear alkane | 330°C (bp), 32°C (mp) | Hydrophobic, insoluble in H₂O |
| Heneicosane | C₂₁H₄₄ | 296.6 | Linear alkane | 356°C (bp), 40°C (mp) | Hydrophobic |
| Tricosane | C₂₃H₄₈ | 324.6 | Linear alkane | 380°C (bp), 48°C (mp) | Hydrophobic |
| n-Hexadecanoic acid methyl ester | C₁₇H₃₄O₂ | 270.5 | Ester, fatty acid derivative | 215°C (bp) | Lipophilic, soluble in alcohols |
Key Observations :
- Branching and Ether Group: The hexyloxymethyl substituent in 9-[(Hexyloxy)methyl]nonadecane disrupts crystallinity, likely reducing its melting point compared to linear alkanes like nonadecane or heneicosane. The ether linkage may increase solubility in polar solvents (e.g., methanol, ethanol) relative to unmodified alkanes .
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